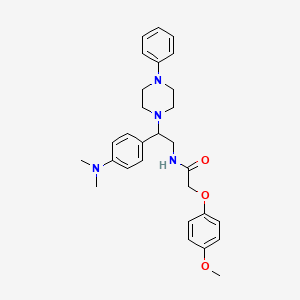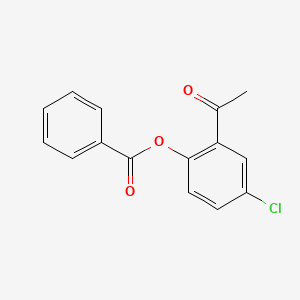![molecular formula C18H24N2O5 B2399998 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 899734-19-1](/img/structure/B2399998.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Regioselective Synthesis : This compound can be synthesized through processes involving trimethylenemethane dianion synthons, leading to a variety of methylidenic diols, which are then converted to 1,7-dioxaspiro[4.4]nonanes. These skeletons are significant in natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
Synthesis of vic-Dioximes : A derivative of this compound has been used in the synthesis of vic-dioxime ligands. These ligands are crucial in forming complexes with various metals, providing insights into coordination chemistry (Canpolat & Kaya, 2004).
Crystal Structure Analysis : The crystal structure of related compounds, like N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, has been studied, contributing to the field of molecular-base magnets and the design of ligands with suitable coordination groups (Zhang, Gao, Wang, Guo, & Wang, 2008).
Biochemical and Pharmacological Studies
Receptor Binding Affinity : Research shows that derivatives of this compound can exhibit selective binding affinity and functional activity at receptors like 5-HT1AR and α1-adrenoceptor, which are relevant in developing selective ligands for these receptors (Franchini et al., 2014).
Exploration of Biological Effects : Some derivatives of this compound have been explored for their biological effects, such as antinociceptive activity and neuroprotective action, contributing to the development of new strategies for pain control and neuroprotection (Franchini, Ivanova Manasieva, Sorbi, et al., 2017).
Potential Applications in Materials Science
Synthesis of Novel Compounds from Oleic Acid : Derivatives of this compound have been synthesized from oleic acid, indicating potential applications in developing biolubricants and exploring their physicochemical properties (Kurniawan, Ramanda, Thomas, Hendra, & Wahyuningsih, 2017).
Development of Colorimetric Probes : Certain derivatives have been utilized in the synthesis of colorimetric probes for detecting ions like Hg2+ and CH3Hg+, demonstrating their utility in environmental and analytical chemistry (Pattaweepaiboon, Nanok, Kaewchangwat, Suttisintong, & Sirisaksoontorn, 2020).
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-23-14-6-4-5-13(9-14)10-19-16(21)17(22)20-11-15-12-24-18(25-15)7-2-3-8-18/h4-6,9,15H,2-3,7-8,10-12H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJDESMOLOEMGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2399916.png)


![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)
![2-(4-benzoylbenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2399922.png)


![4-bromo-3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoic Acid](/img/structure/B2399926.png)
![(E)-2-cyano-N-[4-(difluoromethoxy)phenyl]-3-[(3E)-2-morpholin-4-yl-3-[(4-nitrophenyl)methylidene]cyclopenten-1-yl]prop-2-enamide](/img/structure/B2399930.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)
![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)

![2-(sec-butylthio)-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399938.png)
